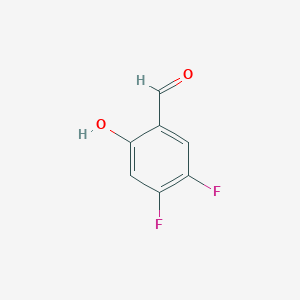

4,5-Difluoro-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLWPXGNZQEUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572743 | |

| Record name | 4,5-Difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199287-52-0 | |

| Record name | 4,5-Difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-difluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of 4,5-Difluoro-2-hydroxybenzaldehyde (CAS No. 199287-52-0), a key fluorinated building block in modern medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, empowering researchers to leverage its unique properties effectively and safely.

Core Compound Profile

This compound, also known as 4,5-difluorosalicylaldehyde, is a disubstituted aromatic aldehyde. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the hydroxyl group, profoundly influences its chemical behavior, imparting unique electronic properties and metabolic stability to its derivatives. This makes it a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 199287-52-0 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.10 g/mol | [1] |

| Appearance | Solid | - |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Difluorosalicylaldehyde, 2-Hydroxy-4,5-difluorobenzaldehyde | [1] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501 | [1] |

Synthesis and Elucidation

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a fluorinated hydroxybenzaldehyde, adaptable for the 4,5-difluoro isomer. The causality behind this multi-step approach lies in the precise control of regioselectivity and the management of reactive functional groups. The initial protection of the hydroxyl group prevents its interference in subsequent organometallic reactions. Bromination provides a handle for the introduction of the formyl group via a Grignard reaction, a reliable method for C-C bond formation on aromatic rings. Finally, deprotection unmasks the hydroxyl group to yield the target molecule.

Caption: Conceptual workflow for the synthesis of fluorinated hydroxybenzaldehydes.

Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde (Adaptable for 4,5-Difluoro Isomer)[3]

This protocol, detailed in patent CN115124410A, describes the synthesis of 2-fluoro-4-hydroxybenzaldehyde and serves as an excellent template for the synthesis of its 4,5-difluoro analog. The underlying chemical principles are directly transferable.

Step 1: Hydroxyl Protection

-

To a solution of the starting phenol (e.g., 3-fluorophenol) in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Slowly add a protecting group precursor (e.g., dimethyl sulfate) at a controlled temperature (e.g., 30-35 °C).

-

Heat the reaction mixture to drive the reaction to completion (e.g., 80-82 °C for several hours).

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry and concentrate the organic phase to obtain the protected phenol.

Step 2: Bromination

-

Dissolve the protected phenol in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the reaction mixture (e.g., to 10 °C).

-

Add a brominating agent (e.g., N-bromosuccinimide) in portions.

-

Monitor the reaction by HPLC.

-

Quench the reaction with water and adjust the pH to basic (e.g., 8-9 with sodium carbonate).

-

Extract the product, wash, dry, and concentrate the organic phase.

-

Purify the crude product by column chromatography.

Step 3: Grignard Exchange and Formylation

-

This step would involve the formation of a Grignard reagent from the brominated intermediate, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Step 4: Deprotection

-

The final step involves the removal of the protecting group to reveal the hydroxyl functionality, often under acidic or basic conditions depending on the nature of the protecting group.

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties conferred by the fluorine atoms make this compound a sought-after building block in drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Role as a Precursor in Schiff Base Synthesis

A primary application of this compound is in the synthesis of Schiff bases (imines). The aldehyde functionality readily undergoes condensation with primary amines to form the characteristic C=N double bond. These Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[4].

Protocol: General Synthesis of a Schiff Base [4][5]

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

-

Add the desired primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture with constant stirring for several hours (e.g., 5-12 hours) at a suitable temperature (e.g., 30-60 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the Schiff base product can often be isolated by slow evaporation of the solvent or by precipitation and filtration.

Caption: General workflow for the synthesis of Schiff bases from this compound.

Potential as an Enzyme Inhibitor

Derivatives of hydroxybenzaldehydes have been investigated as inhibitors of various enzymes. For instance, 4-hydroxybenzaldehyde derivatives have been shown to inhibit GABA transaminase (GABA-T), an enzyme involved in the metabolism of the neurotransmitter GABA[6]. The structural similarities between these derivatives and the enzyme's natural substrates suggest a competitive inhibition mechanism. This opens up avenues for designing novel inhibitors based on the this compound scaffold for neurological disorders.

Furthermore, a drug discovery platform identified compounds that inhibit EGFR triple mutants, highlighting the potential of such fluorinated scaffolds in overcoming drug resistance in cancer therapy[1][7].

Caption: Conceptual diagram of competitive enzyme inhibition.

Safety and Handling

As a research chemical, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Seek medical attention if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique electronic properties, conferred by the difluoro substitution pattern, offer opportunities for the rational design of novel molecules with enhanced biological activity and metabolic stability. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in advanced research applications.

References

- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Recent Technology and Engineering (IJRTE). [Link]

- This compound (C7H4F2O2). PubChemLite. [Link]

- This compound | C7H4F2O2 | CID 15434553. PubChem. [Link]

- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]

- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand. Scientific Research Journal (Scirj). [Link]

- 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. PubChem. [Link]

- An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.

- Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes.

- Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives.

Sources

- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 3. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. ijpbs.com [ijpbs.com]

- 5. scirj.org [scirj.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and applications of 4,5-Difluoro-2-hydroxybenzaldehyde.

Introduction

This compound, also known as 4,5-Difluorosalicylaldehyde, is a fluorinated aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of complex molecules with tailored biological activities and material characteristics. The strategic placement of the fluorine atoms, hydroxyl group, and aldehyde functionality provides multiple reaction sites, allowing for diverse chemical transformations. This guide will delve into the core chemical properties, established synthetic protocols, and key applications of this versatile compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Difluorosalicylaldehyde, 2-hydroxy-4,5-difluorobenzaldehyde | [2][3] |

| CAS Number | 199287-52-0 | [2] |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [1] |

| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [1][4] |

| InChIKey | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [1][4] |

Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 98-102 °C | |

| Boiling Point | Not readily available (likely decomposes) | |

| Solubility | Low water solubility, soluble in common organic solvents like ethanol, ether, and chloroform. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While a specific, comprehensive spectrum for this exact molecule is not publicly available, representative data for similar hydroxybenzaldehydes can be used for interpretation.[6][7][8]

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons (in the range of 6-8 ppm), and the hydroxyl proton (a broad singlet).[8] The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR would display a characteristic peak for the aldehyde carbonyl carbon (around 190 ppm) and distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents.[9]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹) and a strong C=O stretching vibration for the aldehyde group (around 1680-1700 cm⁻¹).[8] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values can aid in identification.[4]

Synthesis and Purification

The synthesis of this compound typically involves the formylation of a corresponding difluorophenol derivative. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Synthetic Workflow: Formylation of 3,4-Difluoroanisole

A common approach involves the ortho-formylation of 1,2-difluoro-4-methoxybenzene (3,4-difluoroanisole), followed by demethylation.

Caption: Synthetic pathway from 3,4-difluoroanisole.

Detailed Experimental Protocol: Ortho-Formylation and Demethylation

Step 1: Ortho-Formylation of 1,2-Difluoro-4-methoxybenzene [10][11]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place a solution of 1,2-difluoro-4-methoxybenzene in an anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a suitable formylating agent, such as dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄.[10][11]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,5-difluoro-2-methoxybenzaldehyde.

Step 2: Demethylation to this compound [12]

-

Reaction Setup: Dissolve the purified 4,5-difluoro-2-methoxybenzaldehyde in an anhydrous solvent like dichloromethane under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃) or magnesium iodide (MgI₂) dropwise.[12]

-

Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Extraction: Quench the reaction with methanol or water. Extract the product into an organic solvent, and wash the combined organic layers with water and brine.

-

Final Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be further purified by recrystallization.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the difluoro-substituted aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

-

Schiff Base Formation: It readily condenses with primary amines to form Schiff bases (imines).[13][14][15][16] This reaction is fundamental in the synthesis of various ligands for metal complexes and bioactive molecules.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (4,5-difluoro-2-hydroxybenzyl alcohol) using reducing agents like sodium borohydride.

-

Oxidation: Oxidation will yield the corresponding carboxylic acid (4,5-difluoro-2-hydroxybenzoic acid).

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be derivatized through:

-

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.[17] Regioselectivity can be an issue if other hydroxyl groups are present, but in this case, it is the only one.[18]

-

Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl group to the aldehyde can lead to intramolecular hydrogen bonding, which can influence the reactivity of both groups.[19]

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine and aldehyde groups deactivates the aromatic ring towards electrophilic substitution. However, the hydroxyl group is an activating group, and its directing effect will influence the position of any further substitution.

Caption: Key reaction sites of the molecule.

Applications in Research and Drug Development

The unique structural features of this compound make it a sought-after intermediate in several areas.

-

Medicinal Chemistry: It is a precursor for the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates. For instance, it has been used in the development of EGFR triple mutant inhibitors.[1][20]

-

Materials Science: As a building block for ligands, it is used to create metal-organic frameworks (MOFs) and coordination polymers with specific electronic or catalytic properties.

-

Agrochemicals: The difluorinated phenyl ring is a common motif in modern pesticides and herbicides.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][5][21] Use in a well-ventilated area or outdoors.[2][5][21]

-

Handling: Avoid breathing dust, mist, or spray.[2][21] Wash skin thoroughly after handling.[2][5][22]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5] It may be air-sensitive, so storage under an inert gas is recommended.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2][5][22] If on skin, wash with plenty of soap and water.[2][5][22] If inhaled, remove the person to fresh air.[2][5] Seek medical attention if you feel unwell.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its distinct combination of functional groups allows for a wide range of chemical modifications, enabling the synthesis of novel compounds with desirable properties. This guide provides a foundational understanding of its chemistry, synthesis, and handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- PubChem. This compound.

- PubChemLite. This compound (C7H4F2O2). [Link]

- ResearchGate. Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane. [Link]

- Supporting Information. General procedure for synthesis. [Link]

- Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

- PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]

- Google Patents.

- PubChem. 4-Fluoro-2-hydroxybenzaldehyde.

- PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde.

- Supporting Information. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions. [Link]

- MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

- ResearchGate. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes. [Link]

- MDPI. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [Link]

- MDPI. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. [Link]

- Scientific Research Journal (Scirj).

- Journal of Chemical and Pharmaceutical Research.

- ResearchGate.

- ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

- China Chemical Manufacturer.

Sources

- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 4,5-Difluorosalicylaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 4. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. ijser.in [ijser.in]

- 14. mdpi.com [mdpi.com]

- 15. scirj.org [scirj.org]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-difluorosalicylaldehyde, is a highly functionalized aromatic building block of significant interest in contemporary drug discovery. Its strategic placement of fluorine atoms on the salicylaldehyde scaffold imparts unique electronic and metabolic properties, making it a valuable precursor for the synthesis of complex therapeutic agents. This guide provides an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a critical analysis of its application, particularly in the development of targeted cancer therapeutics like Epidermal Growth Factor Receptor (EGFR) inhibitors. As research into acquired drug resistance intensifies, understanding the utility of such fluorinated intermediates is paramount for the next generation of precision medicines.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, analytical characterization, and safety considerations.

| Property | Value | Source |

| Molecular Weight | 158.10 g/mol | [PubChem][1] |

| Molecular Formula | C₇H₄F₂O₂ | [PubChem][1] |

| CAS Number | 199287-52-0 | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 4,5-Difluorosalicylaldehyde, 2-Hydroxy-4,5-difluorobenzaldehyde | [PubChem][1] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [PubChem][1] |

| InChI Key | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [PubChem][1] |

| Computed XLogP3 | 1.8 | [PubChem][1] |

Synthesis and Mechanistic Rationale

The introduction of a formyl group ortho to a hydroxyl group on a phenol ring is a classic transformation in organic synthesis. For electron-rich phenols, several named reactions can be employed. While methods like the Reimer-Tiemann reaction are viable, they often suffer from moderate yields and the use of chlorinated solvents. A more effective approach for many substituted phenols is the Duff reaction or its modern variations, which utilize hexamethylenetetramine as the formylating agent.

The protocol described here is an adaptation of the Duff formylation, employing trifluoroacetic acid (TFA) as both the solvent and catalyst. This method is effective for activating the phenol and promoting the reaction with hexamethylenetetramine, often leading to cleaner reactions and improved yields compared to traditional conditions. The logical starting material for this synthesis is the commercially available 3,4-difluorophenol.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound via Duff formylation.

Detailed Experimental Protocol

Objective: To synthesize this compound via ortho-formylation of 3,4-difluorophenol.

Materials:

-

3,4-Difluorophenol (1.0 eq)

-

Hexamethylenetetramine (1.0 - 1.2 eq)

-

Trifluoroacetic Acid (TFA)

-

Deionized Water (ice-cold)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorophenol (1.0 eq) and hexamethylenetetramine (1.1 eq).

-

Solvent Addition: Under a nitrogen or argon atmosphere, carefully add trifluoroacetic acid to the flask (approx. 3-5 mL per gram of phenol). The mixture will likely warm upon addition.

-

Reaction: Stir the resulting solution at 60-80°C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis (Workup I): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred slurry of ice and water. This step hydrolyzes the intermediate imine species to the final aldehyde.

-

Extraction (Workup II): Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound as a solid.

Causality and Self-Validation:

-

Choice of Reagent: Hexamethylenetetramine serves as an anhydrous source of formaldehyde and ammonia. In the acidic TFA medium, it generates an electrophilic iminium ion species which is the active formylating agent.

-

Ortho-Selectivity: The formylation occurs preferentially at the ortho position to the hydroxyl group. The phenolic oxygen acts as a strong activating group, and it can coordinate with the electrophile, directing it to the adjacent position. The 4- and 5-positions are already substituted by fluorine, leaving the 2- and 6-positions as the most activated sites. Steric hindrance is minimal, favoring substitution at the 2-position.

-

Acid Catalyst: TFA protonates hexamethylenetetramine, facilitating its decomposition to the reactive electrophile. It also serves as an excellent solvent for the reactants.

-

Validation: The purity of the final product must be validated through analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectroscopic data (see next section) serves as the benchmark for structural confirmation. A sharp melting point determination can also confirm high purity.

Spectroscopic Characterization (Predicted)

While a definitive experimental spectrum is best obtained from the synthesized material, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on data from closely related isomers and fundamental principles. Fluorine's high electronegativity and its ability to couple with both ¹H and ¹³C nuclei are the dominant features.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~11.0 ppm (s, 1H, -OH): The phenolic proton will be a sharp singlet, significantly downfield due to intramolecular hydrogen bonding with the ortho-aldehyde's carbonyl oxygen.

-

δ ~9.8 ppm (s, 1H, -CHO): The aldehydic proton will appear as a singlet, characteristic of this functional group.

-

δ ~7.3 ppm (dd, JHF ≈ 9.5 Hz, JHH ≈ 2.5 Hz, 1H, H-6): This proton is ortho to the hydroxyl group and meta to the fluorine at C-5. It will appear as a doublet of doublets.

-

δ ~7.0 ppm (dd, JHF ≈ 9.0 Hz, JHH ≈ 2.5 Hz, 1H, H-3): This proton is ortho to the aldehyde and meta to the fluorine at C-4. It will also be a doublet of doublets.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The spectrum will be complex due to C-F coupling (¹JCF, ²JCF, ³JCF). Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF > 240 Hz).[2]

-

δ ~190 ppm (d, JCF ≈ 4 Hz, -CHO): The aldehyde carbon.

-

δ ~160 ppm (d, JCF ≈ 12 Hz, C-2): The carbon bearing the hydroxyl group.

-

δ ~150 ppm (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz, C-4 or C-5): One of the fluorine-bearing carbons.

-

δ ~148 ppm (dd, ¹JCF ≈ 245 Hz, ²JCF ≈ 15 Hz, C-5 or C-4): The other fluorine-bearing carbon.

-

δ ~118 ppm (d, JCF ≈ 20 Hz, C-6): Aromatic CH carbon.

-

δ ~116 ppm (d, JCF ≈ 5 Hz, C-1): The carbon attached to the aldehyde group.

-

δ ~105 ppm (d, JCF ≈ 22 Hz, C-3): Aromatic CH carbon, shifted upfield due to ortho- and para-substituents.

Key IR Absorptions (KBr Pellet):

-

3200-3400 cm⁻¹ (broad): O-H stretching of the phenol.

-

1650-1670 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.

-

1100-1300 cm⁻¹ (strong): C-F stretching vibrations.

Application in Drug Discovery: A Scaffold for EGFR Inhibitors

The primary application of this compound in advanced drug development is as a synthetic intermediate for kinase inhibitors, particularly for EGFR. EGFR is a critical target in oncology, but acquired resistance, often through mutations like T790M, limits the efficacy of first and second-generation inhibitors.[3] This has driven the development of third-generation inhibitors that can overcome this resistance.

This compound's relevance is highlighted by its association with research aimed at identifying inhibitors of EGFR triple mutants.[1][4]

Medicinal Chemistry Rationale for Fluorination

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][6] In the context of an EGFR inhibitor scaffold derived from this compound, the difluoro pattern offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the phenolic hydroxyl group. This can be critical for optimizing the binding affinity within the ATP-binding pocket of the kinase, which often involves specific hydrogen bonding networks.[4]

-

Metabolic Stability: Aromatic C-H bonds are often sites of metabolic oxidation by Cytochrome P450 enzymes. Replacing these hydrogens with fluorine, which forms a much stronger bond with carbon, can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[5][6]

-

Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing ligand-target binding affinity.[5]

-

Altered Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[4]

Conceptual Role in EGFR Inhibitor Synthesis

Caption: Conceptual integration of the fluorinated scaffold into a final drug candidate.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a hazardous substance.[7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists tackling significant challenges in drug development. Its unique electronic properties, conferred by the vicinal fluorine atoms, make it an ideal starting point for constructing molecules with enhanced metabolic stability and target affinity. Its demonstrated relevance in the synthesis of next-generation EGFR inhibitors underscores its importance. The robust synthetic methodology and predictable spectroscopic signature outlined in this guide provide researchers with the foundational knowledge required to confidently incorporate this valuable building block into their discovery programs.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

- Saraon, P., Snider, J., Kalaidzidis, Y., et al. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, 16(5), 577-586. [Link]

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

- Duff, J. C., & Bills, E. J. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Journal of the Chemical Society, 1305. [Link]

- Smith, W. E. (1972). Formylation of phenols using hexamethylenetetramine and trifluoroacetic acid. The Journal of Organic Chemistry, 37(24), 3972-3973. [Link]

- Elguero, J., Jagerovic, N., & Pardo, C. (2003). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magnetic Resonance in Chemistry, 41(11), 896-902. [Link]

- PubChem. (n.d.). This compound: GHS Classification. National Center for Biotechnology Information.

- Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American Journal of Cancer Research, 4(5), 411-435. [Link]

- Schilling, F. C. (1982). Carbon-13 and fluorine-19 NMR of poly(vinylidene fluoride). Journal of Magnetic Resonance, 47(1), 61-69. [Link]

- Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- PubChem. (n.d.). Compound Summary for CID 15434553, this compound.

Sources

- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,5-Difluoro-2-hydroxybenzaldehyde, a disubstituted salicylaldehyde derivative, represents a key building block in the synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of its structure, synthesis, and critical role in the development of targeted therapies, particularly in the context of challenging drug targets like mutant Epidermal Growth Factor Receptor (EGFR).

Physicochemical and Structural Characteristics

This compound is a solid at room temperature with the molecular formula C₇H₄F₂O₂.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, a formyl group at position 1, and two fluorine atoms at positions 4 and 5. The intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature, influencing its reactivity and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 199287-52-0 | [1] |

| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [1] |

digraph "4_5_Difluoro_2_hydroxybenzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; H1[label="H"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; C7 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; H2[label="H"]; H3[label="H"]; H4[label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; H1[pos="2.3,0.7!"]; F1 [pos="1.74,-1!"]; F2 [pos="0, -1.8!"]; C7 [pos="-1.74,1!"]; O2 [pos="-2.61,0.5!"]; H2[pos="-1.74,1.8!"]; H3[pos="-1.74,-1!"]; H4[pos="1.74,-1.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- H1; C5 -- F1; C4 -- F2; C2 -- C7; C7 -- O2 [style=double]; C7 -- H2; C3 -- H3; C1 -- H4;

}

Caption: Chemical structure of this compound.

Synthesis of this compound: A Methodological Overview

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed journals, its synthesis can be approached through established methods for the formylation of phenols. The choice of method depends on the starting material and desired regioselectivity. A plausible synthetic route, adapted from methodologies for similar fluorinated hydroxybenzaldehydes, involves a multi-step process starting from a commercially available fluorinated phenol.

A general, logical workflow for the synthesis is outlined below. This hypothetical protocol is based on established organic chemistry principles and patents for related compounds.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Hypothetical Protocol:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of the starting material, 3,4-difluorophenol, is first protected to prevent side reactions in subsequent steps. A common protecting group for phenols is the methoxymethyl (MOM) ether, formed by reacting the phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Causality: Protection is crucial as the free hydroxyl group is acidic and would interfere with the Grignard reagent formation in a later step.

-

-

Regioselective Bromination: The protected 3,4-difluorophenol is then subjected to regioselective bromination. The directing effects of the MOM-ether and the fluorine atoms will guide the bromine to the desired position. N-Bromosuccinimide (NBS) is a common reagent for this purpose.

-

Causality: This step introduces a halogen at the position where the formyl group will be introduced, setting up the subsequent Grignard reaction.

-

-

Grignard Reagent Formation: The aryl bromide is converted to a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Causality: The Grignard reagent is a powerful nucleophile, essential for the subsequent formylation step.

-

-

Formylation: The Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF). The reaction is typically quenched with an acidic workup.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF, leading to the formation of the aldehyde after hydrolysis.

-

-

Deprotection: The MOM protecting group is removed under acidic conditions, for example, with hydrochloric acid in a suitable solvent, to reveal the free hydroxyl group.

-

Causality: This step unmasks the hydroxyl group to yield the final product.

-

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to obtain pure this compound.

-

Causality: Purification is necessary to remove any unreacted starting materials, byproducts, and reagents to ensure the high purity required for subsequent applications.

-

Applications in Drug Development: A Key Intermediate for EGFR Inhibitors

The true significance of this compound in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of bioactive molecules. A notable example is its potential application in the development of inhibitors for drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR).

Activating mutations in EGFR are key drivers in a significant portion of non-small cell lung cancers (NSCLC).[2] While tyrosine kinase inhibitors (TKIs) targeting these mutant forms of EGFR have shown clinical success, the emergence of resistance mutations, such as the triple mutant (del19/T790M/C797S), poses a significant challenge.[3]

A groundbreaking study by Saraon et al. published in Nature Chemical Biology in 2020, introduced a novel drug discovery platform to identify compounds that can inhibit these highly resistant EGFR mutants.[3] One of the lead compounds identified, termed EMI1 (EGFR MaMTH Inhibitor 1), is a coumarin derivative.[2] The synthesis of coumarin-based scaffolds often utilizes salicylaldehyde derivatives. This compound, with its specific fluorination pattern, is a key precursor for creating analogs of EMI1 with potentially improved potency, selectivity, and pharmacokinetic properties. The fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability, both desirable characteristics in drug candidates.

Caption: Inhibition of the mutant EGFR signaling pathway by a coumarin-based inhibitor.

Analytical Characterization: A Guide to Spectroscopic Identification

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (-CHO): A singlet between δ 9.5-10.5 ppm. - Hydroxyl proton (-OH): A broad singlet, typically downfield, δ 10.0-12.0 ppm, due to intramolecular hydrogen bonding. - Aromatic protons: Two doublets of doublets in the aromatic region (δ 6.5-8.0 ppm), showing coupling to each other and to the fluorine atoms. |

| ¹³C NMR | - Carbonyl carbon (-CHO): A signal around δ 190-200 ppm. - Aromatic carbons: Signals in the range of δ 110-165 ppm. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond couplings. The carbon bearing the hydroxyl group will be shifted downfield. |

| IR Spectroscopy | - O-H stretch: A broad absorption band in the region of 3100-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. - C=O stretch (aldehyde): A strong absorption band around 1650-1680 cm⁻¹, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding. - C-F stretch: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 158.02, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

Experimental Protocol for Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and any characteristic fragments.

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic fluorination pattern makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the challenging field of oncology. The insights provided in this guide regarding its structure, synthesis, and application in the development of next-generation EGFR inhibitors underscore its importance for researchers and drug development professionals. Further exploration of its reactivity and incorporation into diverse molecular scaffolds holds significant promise for the discovery of new and effective medicines.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Saraon, P., Snider, J., Kalaidzidis, Y., Wybenga-Groot, L. E., Weiss, K., Rai, A., ... & Stagljar, I. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, 16(5), 577–586. [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (CN115124410A).

- ResearchGate. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants.

Sources

The Organic Chemist's Compass: A Guide to 4,5-Difluoro-2-hydroxybenzaldehyde and Its Synonyms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Nomenclature in Chemical Synthesis

In the precise world of chemical research and pharmaceutical development, ambiguity is a liability. A single compound can be known by multiple names across different databases, patents, and commercial listings. This multiplicity, while often rooted in historical naming conventions or systematic nomenclature, can create significant hurdles in literature searches, procurement, and intellectual property management. 4,5-Difluoro-2-hydroxybenzaldehyde is a prime example of a key building block whose various identifiers are essential to master for efficient and accurate scientific work. This guide provides a comprehensive overview of its synonyms, properties, and applications, offering field-proven insights into its strategic importance.

The strategic placement of fluorine atoms in organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. Consequently, fluorinated building blocks like this compound are invaluable tools for drug discovery professionals seeking to optimize lead compounds.

Core Identifiers and Synonyms

Navigating the landscape of chemical information requires a firm grasp of a compound's various names and registry numbers. This compound is most unambiguously identified by its CAS Registry Number, 199287-52-0 .[1][2] However, a variety of synonyms are used in literature and commercial catalogs, and familiarity with them is crucial for comprehensive information retrieval.

The primary and most formally correct name under the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] Other frequently encountered synonyms include:

-

4,5-Difluorosalicylaldehyde : This common name is widely used, drawing from the trivial name "salicylaldehyde" for 2-hydroxybenzaldehyde.[2]

-

2-Hydroxy-4,5-difluorobenzaldehyde : This is a simple permutation of the IUPAC name, also commonly used.[1][2]

-

2-Formyl-4,5-difluorophenol : This name treats the compound as a phenol derivative, which can be useful when considering its chemical reactivity from the perspective of the hydroxyl group.

Below is a diagram illustrating the relationship between the core structure and its key identifiers.

Caption: Relationship between the core chemical structure and its primary identifiers and synonyms.

Table 1: Key Identifiers for this compound

| Identifier Type | Value | Source |

| CAS Registry No. | 199287-52-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [1][2] |

| PubChem CID | 15434553 | [1] |

| InChIKey | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [1] |

| EC Number | 642-799-4 | [1] |

Strategic Importance in Medicinal Chemistry

This compound is not merely a catalog chemical; it is a strategic precursor for the synthesis of complex, biologically active molecules. Its utility stems from the three functional groups present on the benzene ring: the aldehyde, the hydroxyl group, and the two fluorine atoms. This arrangement allows for a wide array of subsequent chemical transformations.

The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for building molecular complexity. The adjacent hydroxyl group can direct reactions to the ortho position and can be used to form ethers or esters, or it can participate in the formation of heterocyclic rings. The difluoro substitution pattern is particularly significant in drug design, where it serves as a bioisostere for other groups and can enhance binding to target proteins or block metabolic degradation.

A notable application area for this and related fluorinated building blocks is in the development of kinase inhibitors for oncology. For instance, substituted benzaldehydes are key intermediates in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-established target in non-small cell lung cancer. The specific fluorine substitution pattern can be crucial for achieving potency and selectivity against mutant forms of the receptor that confer drug resistance.

Synthesis Protocol: Ortho-Formylation of 3,4-Difluorophenol

The most direct synthetic route to this compound is the ortho-formylation of 3,4-difluorophenol. The Duff reaction or the Reimer-Tiemann reaction can be employed, but a highly efficient and regioselective method is the magnesium-mediated ortho-formylation. This procedure, adapted from a general method reported in Organic Syntheses, offers high yields and exclusively targets the position ortho to the phenolic hydroxyl group, which is a significant advantage over other methods that may produce isomeric mixtures.

Causality and Experimental Rationale

The choice of reagents in this protocol is critical for its success. Magnesium chloride acts as a Lewis acid, forming a chelate with the phenol and paraformaldehyde. This chelation holds the reactants in close proximity and activates the phenol for electrophilic aromatic substitution, specifically at the ortho position. Triethylamine is used as a mild, non-nucleophilic base to facilitate the reaction. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the reagents and its suitable boiling point for the reaction temperature.

The workflow diagram below outlines the key stages of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3,4-Difluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Dry Tetrahydrofuran (THF)

-

Diethyl ether

-

1N Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is purged with nitrogen gas.

-

Reagent Addition: Anhydrous magnesium chloride (1.0 eq) and paraformaldehyde (1.5 eq) are added to the flask under a positive pressure of nitrogen.

-

Solvent and Base: Dry THF is added, followed by the dropwise addition of triethylamine (1.0 eq). The mixture is stirred for 10 minutes.

-

Substrate Addition: A solution of 3,4-difluorophenol (0.5 eq) in dry THF is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux (approximately 75-80 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, diethyl ether is added. The organic phase is washed sequentially with 1N HCl and water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

This self-validating protocol ensures high regioselectivity, providing the desired product in good yield and purity, ready for use in subsequent synthetic steps.

Physical and Safety Data

As with any chemical reagent, proper handling and awareness of safety information are paramount. This compound is classified as an irritant.

Table 2: Physical and Safety Properties

| Property | Value | Source |

| Appearance | Off-white to yellow crystalline powder | - |

| Melting Point | 68-72 °C | - |

| GHS Hazard Codes | H315 (Causes skin irritation)[1]H319 (Causes serious eye irritation)[1]H335 (May cause respiratory irritation)[1] | [1] |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | - |

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. A thorough understanding of its various synonyms and identifiers, including its IUPAC name, common names, and CAS number, is fundamental for any researcher working with this compound. Its strategic importance lies in the unique combination of reactive functional groups and the presence of fluorine atoms, which allows for the synthesis of novel compounds with potentially enhanced biological properties. The reliable and regioselective synthesis via ortho-formylation of 3,4-difluorophenol further underscores its accessibility and utility. By mastering the information presented in this guide, researchers and drug development professionals can more effectively leverage this key intermediate in their pursuit of scientific innovation.

References

- PubChem. This compound.

Sources

A Senior Scientist's Guide to the Safe Handling of 4,5-Difluoro-2-hydroxybenzaldehyde

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 4,5-Difluoro-2-hydroxybenzaldehyde (CAS No. 199287-52-0). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key building block in synthetic applications. The guidance herein moves beyond basic hazard statements to provide a framework of proactive safety, grounded in the physicochemical properties of the material and established occupational safety standards.

Section 1: Core Chemical Identity and Hazard Profile

This compound, also known as 4,5-Difluorosalicylaldehyde, is a bifunctional aromatic compound valuable in organic synthesis.[1][2] Its solid, often powdered, form necessitates a thorough understanding of its potential for aerosolization and subsequent exposure.

1.1: Physicochemical and Identification Data

A clear understanding of the material's identity is the foundation of safety. Key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | 4,5-Difluorosalicylaldehyde, MFCD08458005 | [1][2] |

| CAS Number | 199287-52-0 | [1][2] |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [2] |

| Appearance | Solid (powder/dust form) | [1] |

1.2: A Multi-faceted Hazard Analysis

The compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word, which can understate the necessary handling precautions for a laboratory setting.[1][2] A more nuanced view incorporates multiple rating systems to fully appreciate the risk.

| Hazard Classification System | Rating & Description |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark)[1] |

| GHS Hazard Statements | H315: Causes skin irritation.[1][2][3]H319: Causes serious eye irritation.[1][2][3]H335: May cause respiratory irritation.[1][2][3] |

| NFPA 704 Rating | Health: 3 ; Fire: 0; Reactivity: 0[1] |

| HMIS® III Rating | Health: 2 ; Flammability: 0; Physical Hazard: 0[1] |

Expert Insight: The NFPA Health rating of 3 ("Short exposure could cause serious temporary or residual injury") may seem alarming compared to the GHS "Warning" signal.[1] This is because the NFPA system is designed for acute, high-exposure scenarios faced by emergency responders. For laboratory professionals, the GHS and HMIS ratings, which focus on occupational exposure, are more representative of daily handling risks. However, the NFPA rating serves as a critical reminder of the compound's potential severity if significant exposure occurs, reinforcing the need for stringent controls.

The primary physical hazard is the dust itself. The relationship between the physical form and the toxicological endpoints is direct and predictable, necessitating controls that interrupt the exposure pathways.

Section 2: Proactive Exposure Control: Engineering and PPE

The most effective safety protocol is one that prevents exposure entirely. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

2.1: Engineering Controls: The First Line of Defense

Given the compound's irritant properties and its fine powder form, robust engineering controls are mandatory.

-

Primary Containment: All weighing and transfer operations involving un-dissolved solid must be conducted within a certified chemical fume hood or a glove box. This is the primary method to prevent respiratory exposure.

-

Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of any fugitive dust.

-

Safety Infrastructure: Emergency eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[1]

2.2: Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be tailored to the specific task. The following flowchart provides a logical, self-validating system for ensuring adequate protection.

Step-by-Step Protocol for Weighing and Handling Solid:

-

Preparation: Don all required PPE as per the flowchart (lab coat, gloves, goggles). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

-

Staging: Place a tared weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood.

-

Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of powder to the weigh boat, minimizing any disturbance that could generate dust. Avoid tapping or dropping powder from a height.

-

Sealing: Immediately and securely close the stock container.

-

Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the wipe as chemical waste.

-

Transport: If the weighed material needs to be moved, place it in a secondary, sealed container (e.g., a beaker covered with parafilm) before removing it from the fume hood.

Section 3: Specialized Storage and Stability

Proper storage is crucial not only for safety but also for maintaining the chemical integrity of the reagent.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Atmosphere: The material is designated as "Air sensitive" and should be stored under an inert gas like argon or nitrogen.[1] This is a critical step to prevent slow oxidation or degradation over time, which could alter its reactivity and toxicological profile.

-

Incompatibilities: Segregate from strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[1]

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

4.1: Personnel Exposure Protocols

-

Inhalation: Immediately move the affected individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water.[1] Seek medical attention if irritation develops or persists.[1]

-

Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do.[1] It is imperative to seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[1] Have the conscious person rinse their mouth thoroughly with water and seek immediate medical attention.[1]

4.2: Accidental Release Measures

-

Small Spill (in a fume hood):

-

Ensure all PPE is worn.

-

Gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully sweep or wipe the material into an appropriate, labeled container for chemical waste.

-

Wipe the area with soap and water.

-

-

Large Spill (outside containment):

-

Evacuate all non-essential personnel from the area.[1]

-

Alert laboratory supervisor and institutional safety personnel.

-

If safe to do so, increase ventilation to the area.

-

Only personnel trained and equipped with appropriate PPE, including respiratory protection, should attempt cleanup.[1]

-

Follow institutional protocols for hazardous material cleanup. Minimize dust generation during cleanup by using a wet method or a HEPA-filtered vacuum.[1]

-

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.

Protocol for Disposal:

-

Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through a licensed and authorized hazardous waste contractor. The recommended disposal method is via an authorized incinerator equipped with an afterburner and scrubber to handle the potential generation of hydrogen fluoride upon combustion.[1]

References

- PubChem, this compound | C7H4F2O2 | CID 15434553. [Link]

- ScienceLab.

- Chemical Label, this compound. [Link]

- Carl ROTH, 4-Hydroxybenzaldehyde Safety D

- PubChemLite, this compound (C7H4F2O2). [Link]

- Workplace Material Handling & Safety, First Aid Procedures For Chemical Hazards. [Link]

Sources

Introduction: The Molecular Profile of 4,5-Difluoro-2-hydroxybenzaldehyde

An In-depth Technical Guide to the Spectral Characterization of 4,5-Difluoro-2-hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This guide provides a comprehensive, field-proven framework for understanding the spectral data of this compound. The objective is not merely to present data, but to elucidate the structural nuances of this valuable synthetic intermediate through a multi-technique spectroscopic analysis. We will explore the causality behind experimental choices and interpret the resulting data with the rigor required for applications in medicinal chemistry and materials science.

This compound (Molecular Formula: C₇H₄F₂O₂) is an aromatic aldehyde whose reactivity and utility are governed by the interplay of its three functional groups: a hydroxyl group, an aldehyde, and two fluorine atoms on the benzene ring.[1] This substitution pattern creates a unique electronic environment that is precisely mapped by spectroscopic techniques. Accurate spectral analysis is the cornerstone of quality control, ensuring structural integrity and purity for subsequent synthetic transformations.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable, with the fluorine atoms providing an additional layer of structural confirmation through characteristic coupling patterns.

PART 1.1: ¹H NMR Spectroscopy – Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The aromatic region, in particular, is diagnostic of the substitution pattern.

Experimental Choice & Causality: The selection of an appropriate deuterated solvent is a critical first step. While CDCl₃ is common, a polar aprotic solvent like DMSO-d₆ is often superior for this class of compounds. It effectively solvates the molecule and, crucially, its hydrogen-bonding capability slows the chemical exchange of the acidic hydroxyl proton, allowing it to be observed as a sharp, well-defined peak.

Table 1: ¹H NMR Spectral Data Summary (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz | Assignment | Rationale for Assignment |

| ~10.5-11.5 | Singlet (broad) | 1H | - | -OH (Phenolic) | The acidic proton of the hydroxyl group, often broadened by hydrogen bonding. Its chemical shift is highly concentration and solvent dependent. |

| ~9.70 | Singlet | 1H | - | -CHO (Aldehyde) | Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group, causing them to appear far downfield.[2] |

| ~7.45 | Doublet of Doublets (dd) | 1H | ³J(H,H) ≈ 9 Hz, ⁴J(H,F) ≈ 6 Hz | H-6 | This proton is coupled to both the adjacent fluorine at C-5 and the ortho-fluorine at C-4, resulting in a characteristic dd pattern. |

| ~7.15 | Doublet of Doublets (dd) | 1H | ³J(H,F) ≈ 11 Hz, ⁴J(H,H) ≈ 3 Hz | H-3 | This proton experiences strong coupling to the ortho-fluorine at C-4 and weaker coupling to the meta-proton at H-6. |

PART 1.2: ¹³C NMR Spectroscopy – Carbon Framework and Fluorine Coupling

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and critical information on their hybridization and electronic environment. For fluorinated aromatics, the true power of ¹³C NMR lies in observing through-bond carbon-fluorine (C-F) couplings, which are invaluable for unambiguous signal assignment.[3][4]

Table 2: ¹³C NMR Spectral Data Summary (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz | Assignment | Rationale for Assignment |

| ~190.0 | Doublet | ⁴J(C,F) ≈ 3 Hz | C HO | Carbonyl carbon, shifted downfield. Shows weak coupling to the fluorine at C-4. |

| ~155.0 | Doublet of Doublets | ²J(C,F) ≈ 12 Hz, ³J(C,F) ≈ 3 Hz | C -2 (C-OH) | Carbon bearing the hydroxyl group. Coupled to both F atoms. |

| ~152.0 | Doublet | ¹J(C,F) ≈ 250 Hz | C -4 or C-5 | Carbon directly bonded to fluorine exhibits a very large one-bond coupling constant. |

| ~148.0 | Doublet | ¹J(C,F) ≈ 245 Hz | C -5 or C-4 | The second carbon directly bonded to fluorine, also showing a large ¹J(C,F) coupling. |

| ~118.0 | Singlet or very small dd | - | C -1 | Quaternary carbon attached to the aldehyde and hydroxylated carbon. |

| ~117.0 | Doublet | ²J(C,F) ≈ 20 Hz | C -6 | Carbon adjacent to C-5 (bearing F), showing a characteristic two-bond coupling. |

| ~105.0 | Doublet | ²J(C,F) ≈ 22 Hz | C -3 | Carbon adjacent to C-4 (bearing F), showing a characteristic two-bond coupling. |

Self-Validating System: The observation of two distinct carbons with very large ¹J(C,F) couplings (~245-250 Hz) is definitive proof of two fluorine atoms attached directly to the aromatic ring. The magnitudes of the two-bond (²J) and other long-range couplings further validate the specific 4,5-difluoro substitution pattern.

Section 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring their vibrational frequencies.[5] The spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3550 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |

| ~2850 & ~2750 | Weak to Medium | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| 1650-1680 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |

| 1500-1600 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1100-1300 | Strong | C-F Stretch | Aryl-Fluoride |

Expertise Insight: The presence of a strong, broad O-H stretch is indicative of intermolecular hydrogen bonding.[6] The aldehyde is confirmed not only by the strong C=O stretch but also by the pair of weaker bands (a Fermi doublet) at ~2850 and ~2750 cm⁻¹, which is a hallmark of the C-H bond of an aldehyde group.[7]

Section 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

-

Molecular Ion (M⁺•): The molecular formula C₇H₄F₂O₂ gives a monoisotopic mass of approximately 158.02 Da.[1][8] High-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.

-

Key Fragmentation Pathways: Electron Ionization (EI) mass spectrometry of benzaldehydes typically shows characteristic fragmentation patterns.[9][10]

Section 4: Standard Operating Protocols